![molecular formula C22H20N4O2S B2501089 3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888459-08-3](/img/structure/B2501089.png)
3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
The compound "3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions that can be catalyzed by various agents. For instance, ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates were synthesized using a one-pot Biginelli reaction catalyzed by silica supported Bismuth(III) triflate, which is a Lewis acid . This method is noted for its high yields, short reaction times, and eco-friendly approach. Similarly, thieno[2,3-d]pyrimidin-4(3H)-ones, which share a pyrimidine core with the compound of interest, were synthesized through a green catalytic four-component reaction, emphasizing step economy and reduced catalyst loading .
Molecular Structure Analysis
The molecular structure and interactions of related compounds have been studied using various spectroscopic methods and theoretical calculations. For example, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy, and its molecular interactions were analyzed using DFT and AIM theories . These studies provide insights into the electronic transitions, vibrational analysis, and intermolecular interactions that could be relevant to the compound .
Chemical Reactions Analysis
The chemical reactivity and interactions of similar compounds have been explored through various analyses. The NBO analysis was used to investigate charge transfer or delocalization in molecular systems . Additionally, the synthesis of related compounds often involves reactions with ketones, cyanoacetate, and formamide, suggesting that the compound of interest may also react with these or similar reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic data and molecular interactions. The thermodynamic parameters indicate that the formation of these compounds is typically exothermic and spontaneous at room temperature . Furthermore, the antioxidant activity of some pyrimidine derivatives was assessed, and their potential as neuro-protective agents was established through in vitro and in silico studies .
Relevant Case Studies
Case studies involving related compounds have demonstrated their potential biological activities. For instance, certain pyrazolyl-thiophene and thieno[2,3-d]pyrimidines exhibited significant anti-inflammatory and analgesic activities, with some showing better efficacy than standard drugs and without ulcerogenic effects . These findings suggest that the compound of interest may also possess similar bioactive properties.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Pyrimidine and Indole Derivatives Synthesis : Research on pyrimidine and indole derivatives, such as the synthesis of pyrimido[4,5-b]quinolines and its thio analogues, demonstrates the importance of these heterocycles in medicinal chemistry. These compounds are synthesized from barbituric acids and anthranilic acid, showcasing the versatility of pyrimidine and indole frameworks for creating biologically active molecules (R. Nandha kumar et al., 2001).
Biological Activities
Pharmacokinetics and Hepatic Protection : Indole derivatives, such as indole-3-carbinol (I3C) and its major derivatives, show pleiotropic protective effects on chronic liver injuries. These effects include antifibrosis, antitumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation, highlighting the therapeutic potential of indole and pyrimidine derivatives in liver disease treatment (Si-Qi Wang et al., 2016).
Materials Science Applications
Optoelectronic Materials : The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This includes applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating the potential of structurally similar compounds for advanced material applications (G. Lipunova et al., 2018).
properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-2-25-21(28)20-19(15-8-4-5-9-16(15)23-20)24-22(25)29-13-18(27)26-12-11-14-7-3-6-10-17(14)26/h3-10,23H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNORWOAKERCPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one |
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